Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10BrNO2S/c1-2-16-12(15)11-14-10(7-17-11)8-3-5-9(13)6-4-8/h3-7H,2H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCLHKIDYQWOAC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=NC(=CS1)C2=CC=C(C=C2)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10BrNO2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30356441 |

Source

|

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

53101-02-3 |

Source

|

| Record name | Ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30356441 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

This technical guide provides a comprehensive overview of the synthesis pathway for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details the core chemical reactions, experimental procedures, and relevant quantitative data, tailored for researchers, scientists, and professionals in the field of drug development.

Core Synthesis Pathway: Hantzsch Thiazole Synthesis

The most common and effective method for the synthesis of this compound is the Hantzsch thiazole synthesis.[1][2][3] This well-established reaction involves the cyclocondensation of an α-haloketone with a thioamide. For the target molecule, the key starting materials are 2-bromo-1-(4-bromophenyl)ethanone and ethyl thiooxamate.

The synthesis can be conceptualized in two primary stages:

-

Formation of the α-haloketone: Preparation of 2-bromo-1-(4-bromophenyl)ethanone from 4-bromoacetophenone.

-

Thiazole ring formation: The reaction of 2-bromo-1-(4-bromophenyl)ethanone with ethyl thiooxamate to yield the final product.

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following sections provide detailed experimental procedures for the synthesis of the intermediate and the final product. The protocol for the final step is adapted from a similar synthesis of ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate.[4]

2.1. Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (Intermediate)

This procedure outlines the bromination of 4-bromoacetophenone to yield the necessary α-bromoketone intermediate.

-

Materials: 4-bromoacetophenone, Bromine (Br₂), Glacial Acetic Acid.

-

Procedure:

-

Dissolve 4-bromoacetophenone (1 equivalent) in glacial acetic acid.

-

Slowly add a solution of bromine (1 equivalent) in glacial acetic acid to the mixture at room temperature with constant stirring.

-

Continue stirring for 2-4 hours until the reaction is complete (monitored by TLC).

-

Pour the reaction mixture into ice-cold water to precipitate the product.

-

Filter the solid, wash with copious amounts of water to remove acetic acid, and then with a dilute sodium thiosulfate solution to remove any unreacted bromine.

-

Dry the crude product under vacuum. Recrystallization from ethanol can be performed for further purification.

-

2.2. Synthesis of this compound (Final Product)

This protocol details the Hantzsch condensation reaction to form the target thiazole derivative.

-

Materials: 2-Bromo-1-(4-bromophenyl)ethanone, Ethyl thiooxamate, Ethanol.

-

Procedure:

-

Dissolve 2-bromo-1-(4-bromophenyl)ethanone (1 equivalent) in ethanol in a round-bottom flask.

-

Add ethyl thiooxamate (1 equivalent) to the solution.

-

Heat the reaction mixture to reflux for approximately 6 hours.[4] The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Reduce the volume of ethanol using a rotary evaporator.

-

The crude product may precipitate upon cooling or after partial solvent removal. If not, the remaining solution can be poured into cold water to induce precipitation.

-

Filter the resulting solid, wash with water, and dry.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) or by recrystallization from a suitable solvent like ethanol.

-

Quantitative Data

The following table summarizes the key quantitative data for the synthesis of this compound and related compounds. Yields for similar Hantzsch thiazole syntheses are often reported in the range of 79-90%.[2]

| Parameter | Value | Reference |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [5][6] |

| Molecular Weight | 312.18 g/mol | [5][6] |

| Appearance | Solid | |

| Purity | ≥97% | [7] |

| Yield (Typical) | 55% (over three steps for the acid) | [8] |

Note: The yield of 55% is reported for the synthesis of the corresponding carboxylic acid, 4-(4-bromophenyl)thiazole-2-carboxylic acid, over three steps. The final esterification or direct synthesis might have a different yield.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and purification of the target compound.

References

- 1. synarchive.com [synarchive.com]

- 2. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst [mdpi.com]

- 3. archives.ijper.org [archives.ijper.org]

- 4. ethyl 4-(2-chlorophenyl)thiazole-2-carboxylate synthesis - chemicalbook [chemicalbook.com]

- 5. calpaclab.com [calpaclab.com]

- 6. 53101-02-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. This compound [myskinrecipes.com]

- 8. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Physicochemical Properties of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols for its synthesis and characterization and explores its potential biological significance through an examination of relevant signaling pathways.

Core Physicochemical Properties

Quantitative Data Summary

The following table summarizes the available and predicted physicochemical data for this compound.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀BrNO₂S | Sigma-Aldrich[1] |

| Molecular Weight | 312.18 g/mol | Sigma-Aldrich[1] |

| Physical Form | Solid | Sigma-Aldrich[1] |

| Melting Point | 204.3 °C | AccelaChem |

| Boiling Point | 401.6 ± 45.0 °C | Predicted (SwissADME) |

| Flash Point | Not applicable | Sigma-Aldrich[1] |

| Water Solubility | Poorly soluble (Log S = -4.51) | Predicted (SwissADME) |

| pKa (most acidic) | -3.16 | Predicted (SwissADME) |

| pKa (most basic) | 0.95 | Predicted (SwissADME) |

| LogP (Octanol/Water) | 3.89 | Predicted (SwissADME) |

| SMILES | CCOC(=O)c1nc(cs1)c2ccc(Br)cc2 | SwissADME |

Experimental Protocols

The synthesis of this compound can be achieved through the well-established Hantzsch thiazole synthesis. This method involves the condensation reaction between an α-haloketone and a thioamide.

Synthesis via Hantzsch Thiazole Synthesis

Principle: This reaction involves the formation of the thiazole ring by reacting 2-bromo-1-(4-bromophenyl)ethan-1-one with ethyl thiooxamate.

Reagents:

-

2-bromo-1-(4-bromophenyl)ethan-1-one

-

Ethyl thiooxamate

-

Ethanol (or a similar suitable solvent)

-

A weak base (e.g., sodium bicarbonate or pyridine)

Procedure:

-

Dissolve 2-bromo-1-(4-bromophenyl)ethan-1-one in ethanol in a round-bottom flask.

-

Add an equimolar amount of ethyl thiooxamate to the solution.

-

Add a weak base to the mixture to neutralize the hydrobromic acid formed during the reaction.

-

Reflux the mixture for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture to room temperature.

-

The product, this compound, will precipitate out of the solution.

-

Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol or a mixture of ethanol and water) to obtain the purified compound.

Characterization: The structure and purity of the synthesized compound can be confirmed using various analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.

-

Mass Spectrometry (MS): To confirm the molecular weight.

-

Infrared (IR) Spectroscopy: To identify the functional groups present.

-

Melting Point Analysis: To assess the purity of the compound.

Potential Biological Significance and Signaling Pathways

While specific biological activities for this compound are not extensively documented, the thiazole scaffold is a prominent feature in many biologically active compounds. Derivatives of 4-(4-bromophenyl)thiazole have shown potential as antimicrobial and anticancer agents.

c-Met Signaling Pathway

One of the key signaling pathways implicated in cancer and often targeted by thiazole-containing compounds is the c-Met pathway. The c-Met receptor tyrosine kinase, upon activation by its ligand, hepatocyte growth factor (HGF), triggers a cascade of downstream signaling events that promote cell proliferation, survival, migration, and invasion. Dysregulation of the c-Met pathway is a hallmark of many cancers. Thiazole-based inhibitors can interfere with this pathway, typically by blocking the ATP-binding site of the c-Met kinase, thereby inhibiting its activity.

Caption: Generalized c-Met signaling pathway and the inhibitory action of thiazole derivatives.

Experimental Workflow for Synthesis and Characterization

The logical flow for the synthesis and subsequent analysis of this compound is outlined below.

Caption: Workflow for the synthesis and characterization of the target compound.

References

Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate chemical structure and IUPAC name

This technical guide provides a comprehensive overview of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document details its chemical identity, physicochemical properties, a plausible synthetic route, and its relevance in the development of novel therapeutic agents.

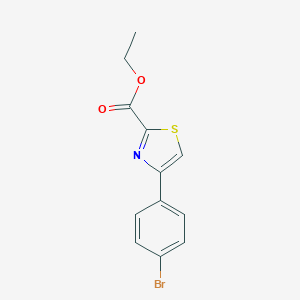

Chemical Structure and IUPAC Name

This compound is a thiazole derivative characterized by a 4-bromophenyl substituent at the 4-position and an ethyl carboxylate group at the 2-position of the thiazole ring.

-

IUPAC Name: ethyl 4-(4-bromophenyl)-1,3-thiazole-2-carboxylate

-

Chemical Structure:

Physicochemical and Identification Data

The key quantitative and identifying data for this compound are summarized in the table below. This information is crucial for its characterization, handling, and use in experimental settings.

| Property | Value | Reference(s) |

| Molecular Formula | C₁₂H₁₀BrNO₂S | [1][2] |

| Molecular Weight | 312.18 g/mol | [1][2] |

| CAS Number | 53101-02-3 | [1] |

| Physical Form | Solid | |

| InChI Key | XGCLHKIDYQWOAC-UHFFFAOYSA-N | |

| SMILES String | O=C(OCC)C1=NC(C(C=C2)=CC=C2Br)=CS1 | [3] |

| MDL Number | MFCD01924838 | [1] |

Synthetic Protocol

The synthesis of this compound can be achieved via the Hantzsch thiazole synthesis. This established method involves the condensation reaction between an α-haloketone and a thioamide. A detailed experimental protocol based on general synthetic procedures for related thiazole derivatives is provided below.[4][5]

Reaction Scheme:

2-bromo-1-(4-bromophenyl)ethan-1-one + Ethyl 2-amino-2-thioxoacetate → this compound + HBr + H₂O

Materials and Reagents:

-

2-bromo-1-(4-bromophenyl)ethan-1-one

-

Ethyl 2-amino-2-thioxoacetate (Ethyl thiooxamate)

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

-

Ethyl acetate and hexane for elution

Experimental Procedure:

-

Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1.0 equivalent of 2-bromo-1-(4-bromophenyl)ethan-1-one in absolute ethanol.

-

Addition of Thioamide: To the stirring solution, add 1.1 equivalents of ethyl 2-amino-2-thioxoacetate.

-

Reaction Condition: Heat the reaction mixture to reflux (approximately 78 °C) and maintain for 4-6 hours. Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

-

Work-up: After completion, allow the mixture to cool to room temperature. The solvent is then removed under reduced pressure using a rotary evaporator.

-

Neutralization: The resulting residue is redissolved in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the hydrobromic acid formed during the reaction. Subsequently, wash with brine.

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent in vacuo.

-

Purification: The crude product is purified by column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent, to yield the pure this compound.

-

Characterization: The structure and purity of the final compound can be confirmed using spectroscopic methods such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Logical Workflow and Signaling Pathways

This compound serves as a critical intermediate in the synthesis of more complex, biologically active molecules, particularly kinase inhibitors and antimicrobial agents.[1][6] Its structural features allow for further modification in drug design and development processes.

The logical workflow for the synthesis of this compound via the Hantzsch synthesis is depicted below.

Caption: Synthetic workflow for this compound.

Applications in Research and Drug Development

Thiazole derivatives are a cornerstone in medicinal chemistry due to their wide range of biological activities. This compound is particularly valuable as a scaffold for developing:

-

Kinase Inhibitors: The thiazole ring can act as a hinge-binding motif in the ATP-binding pocket of various kinases, which are often implicated in cancer.[6]

-

Antimicrobial Agents: The presence of the bromophenyl group and the thiazole core contributes to potential antibacterial and antifungal activities.[4]

-

CNS and Anti-inflammatory Agents: This scaffold is utilized in the synthesis of compounds targeting central nervous system disorders and inflammatory conditions.[1]

The reactivity of the ethyl ester and the potential for cross-coupling reactions at the bromo-position make this molecule a versatile starting material for creating diverse chemical libraries for high-throughput screening.

References

- 1. This compound [myskinrecipes.com]

- 2. 53101-02-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. 53101-02-3|this compound|BLD Pharm [bldpharm.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic data interpretation for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

An In-depth Technical Guide to the Spectroscopic Data Interpretation of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic data for this compound, a heterocyclic compound of interest in medicinal chemistry and materials science. This document details the interpretation of its ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) spectroscopy data. Furthermore, standardized experimental protocols for the synthesis and characterization of this compound are presented to ensure reproducibility and accuracy in research and development settings.

Introduction

This compound is a substituted thiazole derivative. The thiazole ring is a key structural motif in a variety of biologically active compounds, including pharmaceuticals and natural products. The presence of a bromophenyl group and an ethyl carboxylate moiety makes this molecule a versatile intermediate for further chemical modifications, such as cross-coupling reactions and amide bond formations, which are crucial in the development of novel therapeutic agents. Accurate interpretation of its spectroscopic data is paramount for confirming its chemical structure and purity, which are critical for its application in drug discovery and development.

Spectroscopic Data

The following sections present the expected spectroscopic data for this compound, summarized in tabular format for clarity and ease of comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected chemical shifts (δ) for this compound are presented in Table 1.

Table 1. ¹H NMR Spectroscopic Data for this compound (400 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| 8.12 | s | 1H | H-5 (thiazole ring) |

| 7.85 | d, J = 8.4 Hz | 2H | Ar-H (ortho to C-Br) |

| 7.60 | d, J = 8.4 Hz | 2H | Ar-H (ortho to C-thiazole) |

| 4.45 | q, J = 7.1 Hz | 2H | -OCH₂CH₃ |

| 1.42 | t, J = 7.1 Hz | 3H | -OCH₂CH₃ |

Interpretation:

-

The singlet at 8.12 ppm is characteristic of the proton at the 5-position of the thiazole ring.

-

The two doublets at 7.85 and 7.60 ppm, each integrating to two protons, are indicative of a para-substituted benzene ring. The coupling constant of 8.4 Hz is typical for ortho-coupling in aromatic systems.

-

The quartet at 4.45 ppm and the triplet at 1.42 ppm are characteristic of an ethyl group, with the quartet corresponding to the methylene protons adjacent to the oxygen atom and the triplet to the terminal methyl protons.

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The expected chemical shifts for the carbon atoms in this compound are listed in Table 2.

Table 2. ¹³C NMR Spectroscopic Data for this compound (100 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| 161.5 | C=O (ester) |

| 159.0 | C-2 (thiazole) |

| 148.2 | C-4 (thiazole) |

| 132.8 | C-Br (aromatic) |

| 132.0 | Ar-CH (ortho to C-thiazole) |

| 129.5 | Ar-CH (ortho to C-Br) |

| 125.5 | C-thiazole (aromatic) |

| 122.0 | C-5 (thiazole) |

| 62.5 | -OCH₂CH₃ |

| 14.3 | -OCH₂CH₃ |

Interpretation:

-

The signal at 161.5 ppm is characteristic of the carbonyl carbon of the ethyl ester.

-

The signals at 159.0, 148.2, and 122.0 ppm are assigned to the carbons of the thiazole ring.

-

The aromatic carbons of the bromophenyl ring appear in the range of 125.5-132.8 ppm.

-

The signals at 62.5 and 14.3 ppm correspond to the methylene and methyl carbons of the ethyl group, respectively.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, allowing for the determination of its molecular weight and elemental composition.

Table 3. Mass Spectrometry Data for this compound

| m/z | Assignment |

| 311/313 | [M]⁺ (Molecular ion peak with bromine isotopes) |

| 283/285 | [M - C₂H₄]⁺ |

| 266/268 | [M - OEt]⁺ |

| 184/186 | [C₇H₄BrS]⁺ |

Interpretation:

-

The molecular ion peak shows a characteristic isotopic pattern for bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br), appearing at m/z 311 and 313, which corresponds to the molecular weight of the compound.

-

The fragmentation pattern is consistent with the proposed structure, showing losses of ethylene and the ethoxy group.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Table 4. Infrared (IR) Spectroscopic Data for this compound (KBr, cm⁻¹)

| Wavenumber (cm⁻¹) | Assignment |

| ~3100 | C-H stretch (aromatic and thiazole) |

| ~2980 | C-H stretch (aliphatic) |

| ~1725 | C=O stretch (ester) |

| ~1590 | C=C stretch (aromatic) |

| ~1470 | C=N stretch (thiazole) |

| ~1250 | C-O stretch (ester) |

| ~1070 | C-Br stretch |

| ~830 | C-H bend (para-substituted aromatic) |

Interpretation:

-

The strong absorption band around 1725 cm⁻¹ is characteristic of the carbonyl stretching vibration of the ester group.

-

The bands in the 1590-1470 cm⁻¹ region are indicative of the aromatic and thiazole ring systems.

-

The C-O stretch of the ester is observed around 1250 cm⁻¹.

-

The presence of the C-Br bond is indicated by the absorption around 1070 cm⁻¹.

Experimental Protocols

The following are generalized experimental protocols for the synthesis and spectroscopic analysis of this compound.

Synthesis Protocol

A common method for the synthesis of this compound is via the Hantzsch thiazole synthesis, followed by esterification.

-

Synthesis of 4-(4-bromophenyl)thiazole-2-carboxylic acid:

-

To a solution of 2-bromo-1-(4-bromophenyl)ethan-1-one (1.0 eq) in ethanol, add thiooxamic acid (1.1 eq).

-

Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and collect the precipitated product by filtration.

-

Wash the solid with cold ethanol and dry under vacuum to yield 4-(4-bromophenyl)thiazole-2-carboxylic acid.[1]

-

-

Esterification to this compound:

-

Suspend the 4-(4-bromophenyl)thiazole-2-carboxylic acid (1.0 eq) in absolute ethanol.

-

Add a catalytic amount of concentrated sulfuric acid.

-

Reflux the mixture for 8-12 hours.

-

After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate, wash the organic layer with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.

-

Spectroscopic Analysis Protocol

-

NMR Spectroscopy:

-

Mass Spectrometry:

-

Prepare a dilute solution of the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or electron impact (EI) mass spectrometer.[3]

-

-

IR Spectroscopy:

-

Prepare a KBr pellet by mixing a small amount of the solid sample with dry potassium bromide and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the IR spectrum over the range of 4000-400 cm⁻¹.[3]

-

Workflow Visualization

The following diagram illustrates the general workflow for the synthesis and spectroscopic characterization of a target compound.

Caption: Workflow for the synthesis and spectroscopic validation of a chemical compound.

Conclusion

The comprehensive spectroscopic analysis of this compound, including ¹H NMR, ¹³C NMR, MS, and IR, provides unambiguous confirmation of its structure. The data presented in this guide serves as a valuable reference for researchers in the fields of medicinal chemistry, organic synthesis, and drug development. The detailed experimental protocols offer a standardized approach to the synthesis and characterization of this and related compounds, ensuring the reliability and reproducibility of experimental results.

References

1H NMR and 13C NMR analysis of substituted thiazole esters

An In-depth Technical Guide to the ¹H and ¹³C NMR Analysis of Substituted Thiazole Esters

Introduction

Thiazoles are five-membered aromatic heterocyclic compounds containing one sulfur and one nitrogen atom. Their derivatives, particularly substituted thiazole esters, are crucial structural motifs in a vast array of biologically active compounds and pharmaceuticals, including antimicrobial, anti-inflammatory, and anticancer agents. The precise structural characterization of these molecules is paramount in drug discovery and development. Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) techniques, stands as the most powerful tool for the unambiguous elucidation of their molecular structure.

This technical guide provides a comprehensive overview of the synthesis and NMR analysis of substituted thiazole esters. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, tabulated spectral data for comparative analysis, and visualizations of key workflows and structure-spectra relationships.

Synthesis of Substituted Thiazole Esters: The Hantzsch Synthesis

The most common and versatile method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, first reported by Arthur Hantzsch in 1887. This reaction involves the cyclocondensation of an α-haloketone (or α-halo-β-ketoester in this case) with a thioamide. The method is favored for its simplicity and generally high yields.

A typical Hantzsch synthesis for a thiazole ester involves the reaction of an ethyl 2-chloroacetoacetate with a thiourea derivative. The reaction proceeds via a nucleophilic attack by the sulfur of the thioamide on the α-carbon of the halo-ester, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Experimental Protocols

General Protocol for Hantzsch Synthesis of Ethyl 2-Amino-4-Methylthiazole-5-Carboxylate

This protocol is a generalized procedure based on common laboratory practices for the Hantzsch synthesis.

Materials:

-

Ethyl 2-chloroacetoacetate

-

Thiourea

-

Ethanol

-

Sodium Carbonate

-

Sodium Hydroxide solution (e.g., 1M NaOH)

-

Deionized Water

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve thiourea and a catalytic amount of sodium carbonate in ethanol.

-

Addition of Reactant: While stirring, warm the solution to approximately 40-55°C. Slowly add ethyl 2-chloroacetoacetate dropwise to the mixture.

-

Reaction: After the addition is complete, heat the reaction mixture to reflux (around 60-70°C) and maintain for 5-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, allow the mixture to cool to room temperature. Reduce the solvent volume under reduced pressure using a rotary evaporator.

-

Precipitation: Pour the concentrated reaction mixture into cold water. Adjust the pH to 9-10 with a sodium hydroxide solution to precipitate the crude product.

-

Purification: Filter the resulting solid using a Buchner funnel, wash thoroughly with cold water to remove any inorganic salts, and air dry. The product can be further purified by recrystallization from a suitable solvent, such as ethanol.

-

Characterization: Confirm the structure of the synthesized ethyl 2-amino-4-methylthiazole-5-carboxylate using IR, ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol for NMR Sample Preparation and Data Acquisition

High-quality NMR spectra are critically dependent on proper sample preparation.

Materials:

-

Synthesized thiazole ester

-

High-quality 5 mm NMR tube

-

Deuterated solvent (e.g., Chloroform-d, CDCl₃; or Dimethyl sulfoxide-d₆, DMSO-d₆)

-

Tetramethylsilane (TMS) as an internal standard (often pre-added to commercial deuterated solvents)

-

Pasteur pipette with a cotton or glass wool plug

Procedure:

-

Sample Weighing: Accurately weigh the required amount of the purified thiazole ester.

-

For ¹H NMR: 1-5 mg is typically sufficient.

-

For ¹³C NMR: A higher concentration is needed due to the low natural abundance of ¹³C; 5-30 mg is recommended.

-

-

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble. CDCl₃ is common for many organic molecules, while DMSO-d₆ is a good alternative for less soluble compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a small, clean vial. Ensure complete dissolution; any suspended particles will degrade the quality of the NMR spectrum.

-

Filtration and Transfer: Using a Pasteur pipette with a small plug of glass wool, filter the solution directly into the NMR tube to remove any particulate matter. The final sample height in the tube should be around 4-5 cm.

-

Capping and Labeling: Cap the NMR tube and label it clearly.

-

Data Acquisition:

-

Insert the sample into the NMR spectrometer.

-

The instrument will lock onto the deuterium signal of the solvent and optimize the magnetic field homogeneity (shimming).

-

Acquire the ¹H NMR spectrum. Standard parameters usually involve a sufficient number of scans to achieve a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This requires significantly more scans than a ¹H spectrum, often taking from 30 minutes to several hours.

-

Process the raw data (Free Induction Decay or FID) by applying a Fourier transform, phasing the spectrum, and calibrating the chemical shift scale to the TMS signal (0.00 ppm).

-

Workflow and Data Relationship Visualizations

The following diagrams illustrate the experimental workflow for synthesis and analysis, and the logical relationship between substituent electronics and NMR chemical shifts.

Preliminary Biological Screening of Bromophenyl-Thiazole Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary biological screening of bromophenyl-thiazole compounds, a class of heterocyclic molecules that have garnered significant interest in medicinal chemistry due to their diverse pharmacological activities. This document summarizes key findings from recent studies, presenting quantitative data, detailed experimental protocols for antimicrobial and anticancer evaluations, and visual representations of experimental workflows to facilitate understanding and further research in this promising area of drug discovery.

Biological Activities of Bromophenyl-Thiazole Derivatives

Bromophenyl-thiazole derivatives have demonstrated a broad spectrum of biological activities, most notably as antimicrobial and anticancer agents. The presence of the bromophenyl and thiazole moieties appears to be crucial for their biological function, with various substitutions on the thiazole ring modulating their potency and selectivity.[1][2][3]

Antimicrobial Activity

Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have shown promising activity against a range of pathogenic microbes.[1][4] Screening against both Gram-positive and Gram-negative bacteria, as well as fungal strains, has identified compounds with minimum inhibitory concentrations (MICs) comparable to standard antibiotics and antifungals.[1]

Table 1: Minimum Inhibitory Concentration (MIC) of Selected Bromophenyl-Thiazole Derivatives against Bacterial and Fungal Strains [1]

| Compound | Target Organism | MIC (µM) |

| p2 | Staphylococcus aureus | 16.1 |

| Escherichia coli | 16.1 | |

| p3 | Aspergillus niger | 16.2 |

| p4 | Bacillus subtilis | 28.8 |

| p6 | Candida albicans | 15.3 |

| Norfloxacin (Standard) | S. aureus | 12.5 |

| E. coli | 12.5 | |

| B. subtilis | 12.5 | |

| Fluconazole (Standard) | C. albicans | 15.6 |

| A. niger | 15.6 |

Note: The specific structures of compounds p2, p3, p4, and p6 are detailed in the original research publication.[1]

Anticancer Activity

The anticancer potential of bromophenyl-thiazole compounds has been extensively investigated against various human cancer cell lines.[1][5][6][7][8][9] Studies have revealed that these compounds can inhibit cancer cell migration and invasion, and induce apoptosis.[9][10] The mechanism of action for some of these derivatives is believed to involve the inhibition of proteins crucial for cancer progression, such as fascin and tubulin.[8][10]

Table 2: In Vitro Anticancer Activity (IC50) of Selected Bromophenyl-Thiazole Derivatives [1][11]

| Compound | Cancer Cell Line | IC50 (µM) |

| p2 [1] | MCF7 (Breast) | 10.5 |

| 11d [11] | A549 (Lung) | 62.5 (µg/mL) |

| 5-Fluorouracil (Standard) [1] | MCF7 (Breast) | 5.2 |

| Cisplatin (Standard) [11] | A549 (Lung) | 45.88 (µg/mL) |

Note: The specific structures of compounds p2 and 11d are detailed in their respective research publications.[1][11]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the biological screening of bromophenyl-thiazole compounds.

Antimicrobial Susceptibility Testing: Turbidimetric Method[1]

This method is used to determine the minimum inhibitory concentration (MIC) of the synthesized compounds.

1. Preparation of Inoculum:

- Bacterial and fungal strains are cultured in appropriate broth (e.g., Mueller-Hinton broth for bacteria, Sabouraud dextrose broth for fungi) for 24-48 hours.

- The turbidity of the microbial suspension is adjusted to match the 0.5 McFarland standard, which corresponds to approximately 1-2 x 10^8 CFU/mL for bacteria and 1-5 x 10^6 CFU/mL for fungi.

2. Assay Procedure:

- The synthesized compounds are dissolved in a suitable solvent (e.g., DMSO) to prepare stock solutions.

- Serial two-fold dilutions of the compounds are prepared in the appropriate growth medium in 96-well microtiter plates.

- The standardized microbial inoculum is added to each well.

- Positive control wells (medium with inoculum) and negative control wells (medium only) are included. A standard antibiotic/antifungal (e.g., Norfloxacin, Fluconazole) is also tested under the same conditions.

- The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48 hours for fungi.

3. Determination of MIC:

- The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

In Vitro Anticancer Activity: Sulforhodamine B (SRB) Assay[1]

The SRB assay is a colorimetric assay used to determine cell density, based on the measurement of cellular protein content.

1. Cell Culture and Treatment:

- Human breast adenocarcinoma cancer cells (MCF7) are seeded in 96-well plates at an appropriate density and allowed to attach overnight.

- The cells are then treated with various concentrations of the bromophenyl-thiazole derivatives and incubated for a specified period (e.g., 48 hours). A standard anticancer drug (e.g., 5-Fluorouracil) is used as a positive control.

2. Cell Fixation and Staining:

- After incubation, the cells are fixed in situ by gently adding cold trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.

- The supernatant is discarded, and the plates are washed with water and air-dried.

- Sulforhodamine B (SRB) solution is added to each well, and the plates are incubated at room temperature for 10 minutes.

3. Measurement:

- Unbound SRB is removed by washing with 1% acetic acid.

- The plates are air-dried, and the bound stain is solubilized with 10 mM Tris base solution.

- The absorbance is measured at a wavelength of 515 nm using a microplate reader.

4. Calculation of IC50:

- The percentage of cell growth inhibition is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined from the dose-response curve.

Visualized Workflows and Pathways

The following diagrams illustrate the experimental workflows and a simplified representation of a potential mechanism of action for the biological screening of bromophenyl-thiazole compounds.

Caption: Workflow for Antimicrobial Susceptibility Testing.

Caption: Workflow for In Vitro Anticancer (SRB) Assay.

Caption: Simplified logical diagram of tubulin polymerization inhibition.

References

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. jchemrev.com [jchemrev.com]

- 5. pnrjournal.com [pnrjournal.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. tandfonline.com [tandfonline.com]

- 10. Modification and Biological Evaluation of Thiazole Derivatives as Novel Inhibitors of Metastatic Cancer Cell Migration and Invasion - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

Potential Mechanism of Action for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document outlines the potential mechanisms of action for Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate based on available scientific literature for structurally related compounds. As of the date of this publication, no definitive studies on the specific mechanism of this molecule have been identified. The information presented herein is for research and informational purposes only and should be interpreted as a hypothesized guide for future investigation.

Introduction

This compound is a synthetic organic molecule belonging to the thiazole class of heterocyclic compounds. The thiazole ring is a well-established "privileged scaffold" in medicinal chemistry, frequently incorporated into molecules exhibiting a wide range of biological activities.[1] This whitepaper will explore the potential mechanisms of action of this compound by examining the known biological targets and activities of structurally analogous compounds, particularly those containing the 4-(4-bromophenyl)thiazole core. The primary hypothesized mechanisms include kinase inhibition, disruption of cytoskeletal dynamics, and modulation of inflammatory pathways, with a significant focus on its potential as an anticancer agent.[2][3]

Hypothesized Biological Targets and Signaling Pathways

Based on the activities of closely related 4-(4-bromophenyl)thiazole derivatives, several potential biological targets and signaling pathways for this compound can be postulated.

Kinase Inhibition

The thiazole moiety is a common feature in numerous kinase inhibitors.[1][4] Several studies on derivatives of 4-(4-bromophenyl)thiazole suggest that this structural motif is conducive to binding within the ATP-binding pocket of various kinases, leading to the inhibition of their catalytic activity.

-

c-Met Kinase: A study on thiazole/thiadiazole carboxamide derivatives identified compounds with potent inhibitory activity against c-Met kinase, a receptor tyrosine kinase often dysregulated in cancer.[1] The 4-(4-bromophenyl)thiazole core was a key structural element in some of the synthesized inhibitors.

-

Epidermal Growth Factor Receptor (EGFR): Novel quinazoline-based thiazole derivatives, including a compound with a 4-(4-bromophenyl)thiazole moiety, have been synthesized and evaluated as EGFR kinase inhibitors.[5] EGFR is a critical target in various cancers.

-

Aurora Kinases: Research on 4-(4-methylthiazol-5-yl)-N-phenylpyrimidin-2-amines has pointed towards the inhibition of Aurora kinases, which are crucial for mitotic progression.[4]

The potential inhibitory action on these kinases could disrupt downstream signaling pathways responsible for cell proliferation, survival, and angiogenesis.

Disruption of Microtubule Dynamics

A series of 4-substituted methoxybenzoyl-aryl-thiazoles demonstrated potent anticancer activity through the inhibition of tubulin polymerization.[3] Microtubules are essential components of the cytoskeleton involved in cell division, motility, and intracellular transport. Disruption of their dynamics leads to mitotic arrest and apoptosis. It is plausible that this compound could share this mechanism.

Anti-inflammatory and Antimicrobial Mechanisms

Derivatives of 4-(4-bromophenyl)thiazole have also been reported to possess anti-inflammatory and antimicrobial properties.[2][6]

-

Anti-inflammatory Activity: The anti-inflammatory effects could be mediated through the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins.[6]

-

Antimicrobial Activity: The exact mechanism for the antimicrobial effects is not well-defined but may involve the disruption of microbial cell wall synthesis or inhibition of essential enzymes.[2]

Quantitative Data from Analogous Compounds

While no specific quantitative data exists for this compound, the following table summarizes data from structurally similar compounds to provide a reference for potential efficacy.

| Compound Class | Target/Assay | IC50/Activity | Reference |

| Thiazole/Thiadiazole Carboxamides | c-Met Kinase | IC50 = 41.53 nM - 56.64 nM | [1] |

| 4-(4-bromophenyl)-thiazol-2-amine derivative (p2) | MCF-7 (Breast Cancer) Cell Line | IC50 = 10.5 µM | [2] |

| Quinazoline-based 4-(4-bromophenyl)thiazole | MCF-7, HepG2, A549 cell lines | IC50 = 2.86 µM - 17.92 µM | [5] |

| 4-Substituted Methoxybenzoyl-Aryl-Thiazoles | Prostate Cancer Cells | IC50 = 0.7 - 1.0 µM | [3] |

| Ethyl 2-[2-(4-fluorophenylamino)-4-(thiophen-2-yl) thiazol-5-yl] acetate | Carrageenan-induced rat paw edema | 78.8% inhibition | [6] |

Proposed Experimental Protocols

To validate the hypothesized mechanisms of action for this compound, the following experimental protocols are proposed:

Kinase Inhibition Assays

-

Objective: To determine the inhibitory activity of the compound against a panel of kinases (e.g., c-Met, EGFR, Aurora kinases).

-

Methodology: A radiometric filter binding assay or a fluorescence-based assay (e.g., LanthaScreen™) can be employed.

-

Prepare a reaction mixture containing the purified kinase, a suitable substrate (e.g., a generic peptide substrate or a specific protein substrate), and ATP (radiolabeled or unlabeled, depending on the assay format).

-

Add varying concentrations of this compound to the reaction mixture.

-

Incubate the mixture at 30°C for a specified time (e.g., 30-60 minutes).

-

Stop the reaction and quantify the amount of phosphorylated substrate.

-

Calculate the IC50 value by plotting the percentage of inhibition against the compound concentration.

-

Cell Viability and Proliferation Assays

-

Objective: To assess the cytotoxic and anti-proliferative effects of the compound on various cancer cell lines.

-

Methodology:

-

MTT Assay:

-

Seed cancer cells (e.g., MCF-7, A549, HepG2) in 96-well plates and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of this compound for 48-72 hours.

-

Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability and determine the IC50 value.

-

-

Sulforhodamine B (SRB) Assay: This assay is based on the measurement of cellular protein content and is a reliable method for assessing cytotoxicity.[2]

-

Tubulin Polymerization Assay

-

Objective: To determine if the compound affects the polymerization of tubulin into microtubules.

-

Methodology:

-

Use a commercially available tubulin polymerization assay kit.

-

Prepare a reaction mixture containing purified tubulin, GTP, and a polymerization buffer.

-

Add this compound or a known tubulin inhibitor (e.g., paclitaxel, colchicine) as a control.

-

Monitor the change in absorbance or fluorescence over time at 340 nm in a temperature-controlled spectrophotometer. An increase in absorbance indicates tubulin polymerization.

-

Western Blot Analysis

-

Objective: To investigate the effect of the compound on key signaling proteins within a specific pathway.

-

Methodology:

-

Treat cancer cells with the compound for various time points.

-

Lyse the cells and quantify the protein concentration.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Probe the membrane with primary antibodies against target proteins (e.g., phospho-c-Met, total c-Met, phospho-ERK, total ERK, cleaved PARP).

-

Incubate with a suitable secondary antibody conjugated to horseradish peroxidase.

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Conclusion

While direct experimental evidence for the mechanism of action of this compound is currently lacking, a strong hypothesis can be formulated based on the extensive research conducted on structurally related 4-(4-bromophenyl)thiazole derivatives. The most promising potential mechanisms are kinase inhibition (particularly of cancer-related kinases like c-Met and EGFR) and the disruption of microtubule dynamics, both of which are well-established anticancer strategies. Further investigation using the experimental protocols outlined in this whitepaper is essential to definitively elucidate the mechanism of action of this compound and to determine its potential as a therapeutic agent. The presence of the 4-(4-bromophenyl)thiazole core suggests that this molecule is a promising candidate for further drug discovery and development efforts, particularly in the field of oncology.

References

- 1. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Discovery of 4-Substituted Methoxybenzoyl-Aryl-Thiazole as Novel Anticancer Agents: Synthesis, Biological Evaluation and Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, synthesis, anticancer activity and docking studies of novel quinazoline-based thiazole derivatives as EGFR kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Microwave Assisted Synthesis, Pharmacological Activities, and Molecular Docking Studies of Ethyl 2-[2-Substituted-4-(Thiophenyl) Thiazolyl] Acetates - PMC [pmc.ncbi.nlm.nih.gov]

Pharmacological Profile of the 4-(4-bromophenyl)thiazole-2-carboxylate Scaffold: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document summarizes the pharmacological profile of the core chemical scaffold, 4-(4-bromophenyl)thiazole, based on published research on its various derivatives. The specific compound, Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, is primarily utilized as a chemical intermediate in the synthesis of these more complex, biologically active molecules.[1] Direct pharmacological data for this compound is not extensively available in the public domain.

Introduction

The thiazole ring is a prominent heterocyclic scaffold in medicinal chemistry, known for its presence in a wide array of pharmacologically active compounds.[2][3] The incorporation of a 4-(4-bromophenyl) substituent creates a versatile core structure that has been explored for various therapeutic applications. This technical guide provides a comprehensive overview of the pharmacological properties of derivatives of the 4-(4-bromophenyl)thiazole-2-carboxylate scaffold, with a focus on their anticancer and antimicrobial activities. The information presented is collated from various scientific studies and is intended to serve as a resource for researchers and professionals in the field of drug discovery and development.

Core Chemical Structure

The foundational structure discussed in this guide is the 4-(4-bromophenyl)thiazole core. This compound serves as a key building block for the synthesis of various derivatives where the ethyl carboxylate group is modified to introduce diverse functionalities.[1][4]

Molecular Formula of this compound: C₁₂H₁₀BrNO₂S[5][6]

Molecular Weight: 312.18 g/mol [5][6]

Pharmacological Activities

Derivatives of the 4-(4-bromophenyl)thiazole scaffold have demonstrated a range of biological activities, primarily focused on anticancer and antimicrobial effects.

Anticancer Activity

Multiple studies have highlighted the potential of 4-(4-bromophenyl)thiazole derivatives as anticancer agents. The mechanism of action for these compounds varies depending on the specific substitutions on the core scaffold.

-

Cytotoxicity against Cancer Cell Lines: A novel series of 3-(4-(4-bromophenyl)thiazol-2-yl)-2-(substituted phenyl)thiazolidin-4-one derivatives has been synthesized and evaluated for their in vitro anticancer activity.[7] One of the most studied applications is against breast cancer cell lines. For instance, 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown notable activity against the oestrogen receptor-positive human breast adenocarcinoma cell line (MCF-7).[2][8] In one study, a particular derivative exhibited an IC₅₀ value of 10.5 μM against the MCF-7 cell line, which is comparable to the standard drug 5-fluorouracil (IC₅₀ = 5.2 μM).[2]

-

Tubulin Polymerization Inhibition: A series of 4-substituted methoxybenzoyl-aryl-thiazoles, which can be synthesized from 4-(4-bromophenyl)thiazole precursors, have been identified as potent inhibitors of tubulin polymerization.[9] This mechanism is a clinically validated target for cancer chemotherapy.

-

Kinase Inhibition: The 4-(4-bromophenyl)thiazole scaffold is also a key component in the development of c-Met kinase inhibitors, which are a target in cancer therapy.[4]

Antimicrobial Activity

The 4-(4-bromophenyl)thiazole core is also a promising scaffold for the development of novel antimicrobial agents.

-

Antibacterial Activity: Derivatives of 4-(4-bromophenyl)-thiazol-2-amine have been shown to possess significant antibacterial activity.[2][10] For example, certain derivatives have demonstrated promising minimum inhibitory concentrations (MIC) against both Gram-positive (e.g., Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli) bacteria, with some MIC values being comparable to the standard drug norfloxacin.[2][8]

-

Antifungal Activity: In addition to antibacterial effects, these compounds have also been evaluated for their antifungal properties.[2][11] Some derivatives have shown potent activity against fungal strains like Candida albicans and Aspergillus niger, with MIC values comparable to the standard antifungal drug fluconazole.[2][8]

Quantitative Data Summary

The following tables summarize the quantitative pharmacological data for various derivatives of the 4-(4-bromophenyl)thiazole scaffold as reported in the literature.

Table 1: In Vitro Anticancer Activity of 4-(4-Bromophenyl)thiazole Derivatives

| Compound Derivative | Cancer Cell Line | IC₅₀ (μM) | Reference |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | MCF-7 (Breast) | 10.5 | [2] |

| 2-[5-(4-fluorophenyl)-3-(5-chlorothiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-4-(4-bromophenyl)thiazole | A549 (Lung) | 62.5 (µg/mL) | [12] |

| 2-(3-(4-bromophenyl)-5-(...)-1H-pyrazol-1-yl)-4-(4-chlorophenyl)thiazole | Various | - | [12] |

| 2-[2-[4-Hydroxy-3-bromo benzylidene hydrazinyl]-thiazole-4[5H]-one | MCF-7 (Breast) | 31.5 | [13] |

| 2-[2-[4-Hydroxy-3-bromo benzylidene hydrazinyl]-thiazole-4[5H]-one | HepG2 (Liver) | 51.7 | [13] |

Table 2: In Vitro Antimicrobial Activity of 4-(4-Bromophenyl)thiazole Derivatives

| Compound Derivative | Microbial Strain | MIC (μM) | Reference |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | S. aureus | 16.1 | [2] |

| 4-((4-(4-Bromophenyl)thiazol-2-ylimino)methyl)-2-methoxyphenol | E. coli | 16.1 | [2] |

| N-(3,4,5-Trimethoxybenzylidene)-4-(4-bromophenyl)thiazol-2-amine | B. subtilis | 28.8 | [2] |

| 4-(4-Bromophenyl)-N-(4-(dimethylamino)benzylidene)thiazol-2-amine | A. niger | 16.2 | [2] |

| N-(4-Bromobenzylidene)-4-(4-bromophenyl)thiazol-2-amine | C. albicans | 15.3 | [2] |

Experimental Protocols

Detailed methodologies for the key experiments cited are provided below.

Synthesis of 4-(4-bromophenyl)thiazol-2-amine Derivatives

A common synthetic route to prepare the 4-(4-bromophenyl)thiazol-2-amine core involves the reaction of p-bromoacetophenone with thiourea in the presence of iodine as a catalyst.[2] The resulting intermediate, 4-(4-bromophenyl)thiazol-2-amine, is then reacted with various aromatic aldehydes to yield the final Schiff base derivatives.[2][7]

In Vitro Anticancer Activity Assay (SRB Assay)

The anticancer activity of the synthesized compounds against the MCF-7 cell line was evaluated using the Sulforhodamine B (SRB) colorimetric assay.[2][8]

-

Cell Plating: Cancer cells are seeded in 96-well plates and incubated.

-

Compound Treatment: After 24 hours, the cells are treated with different concentrations of the test compounds and incubated for an additional 48 hours.

-

Cell Fixation: The cells are fixed with trichloroacetic acid.

-

Staining: The fixed cells are stained with SRB dye.

-

Measurement: The absorbance is measured at a specific wavelength to determine cell viability.

-

IC₅₀ Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC₅₀) is calculated.[2]

In Vitro Antimicrobial Activity Assay (Turbidimetric Method)

The minimum inhibitory concentration (MIC) of the compounds was determined using the turbidimetric (tube dilution) method.[2][8]

-

Preparation of Inoculum: Standardized microbial suspensions are prepared.

-

Serial Dilution: The test compounds are serially diluted in a suitable broth medium in test tubes.

-

Inoculation: Each tube is inoculated with the microbial suspension.

-

Incubation: The tubes are incubated under appropriate conditions for microbial growth.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[2]

Visualizations

Experimental Workflow for Synthesis and Screening

Caption: Workflow for the synthesis and biological evaluation of 4-(4-bromophenyl)thiazole derivatives.

Potential Anticancer Signaling Pathway Inhibition

Caption: Inhibition of tubulin polymerization as a potential anticancer mechanism.

Conclusion

The 4-(4-bromophenyl)thiazole scaffold represents a valuable starting point for the development of novel therapeutic agents. Its derivatives have demonstrated significant potential as both anticancer and antimicrobial agents in preclinical studies. Further structure-activity relationship (SAR) studies and lead optimization are warranted to develop compounds with improved potency and selectivity. The primary role of this compound as a key synthetic intermediate underscores its importance in facilitating the exploration of this promising chemical space for drug discovery. chemical space for drug discovery.

References

- 1. This compound [myskinrecipes.com]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Design, synthesis, and biological evaluation of thiazole/thiadiazole carboxamide scaffold-based derivatives as potential c-Met kinase inhibitors for cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ethyl 4-(4-bromophenyl)-2-thiazole carboxylate | Sigma-Aldrich [sigmaaldrich.com]

- 6. 53101-02-3,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 7. pnrjournal.com [pnrjournal.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Development in the Synthesis of Bioactive Thiazole-Based Heterocyclic Hybrids Utilizing Phenacyl Bromide - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Anticancer Studies of Newly Synthesized Thiazole Derivatives: Synthesis, Characterization, Biological Activity, and Molecular Docking | MDPI [mdpi.com]

A Technical Guide to the Synthesis of 4-Phenylthiazole Derivatives

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthetic methodologies for preparing 4-phenylthiazole derivatives, a class of heterocyclic compounds of significant interest in medicinal chemistry due to their broad spectrum of biological activities. This document details the seminal Hantzsch thiazole synthesis, including classical and modern variations, and provides structured data and detailed experimental protocols to aid in the practical application of these methods.

Introduction: The Significance of 4-Phenylthiazole Derivatives

Thiazole-containing compounds are prevalent in numerous natural products and synthetic molecules, exhibiting a wide range of biological activities, including antifungal, anti-inflammatory, anticancer, and antimicrobial properties.[1][2] The 4-phenylthiazole scaffold, in particular, has been identified as a crucial pharmacophore in the development of novel therapeutic agents.[3] The synthesis of these derivatives has been a subject of extensive research, with the Hantzsch thiazole synthesis remaining a cornerstone methodology since its discovery in 1887.[1][4] This guide will explore the nuances of this and other synthetic approaches, providing researchers with the necessary information for the efficient synthesis of these valuable compounds.

The Hantzsch Thiazole Synthesis: A Cornerstone Approach

The most established and widely utilized method for the synthesis of the thiazole ring is the Hantzsch synthesis.[2][4] This reaction typically involves the cyclization of an α-haloketone with a thioamide.[5] The versatility and generally high yields of this method have made it a favorite among organic chemists.[5]

Reaction Mechanism

The Hantzsch thiazole synthesis proceeds through a well-established multi-step mechanism:

-

Nucleophilic Attack: The synthesis begins with a nucleophilic attack of the sulfur atom from the thioamide on the α-carbon of the haloketone in an SN2 reaction.[1]

-

Intramolecular Cyclization: This is followed by an intramolecular cyclization where the nitrogen atom of the thioamide attacks the carbonyl carbon of the ketone.[1]

-

Dehydration: The final step involves the dehydration of the resulting hydroxythiazoline intermediate to form the aromatic thiazole ring.[1]

Caption: Mechanism of the Hantzsch Thiazole Synthesis.

General Experimental Workflow

The laboratory workflow for a typical Hantzsch synthesis is straightforward and involves several key stages, from reaction setup to product purification.

Caption: General Laboratory Workflow for Hantzsch Synthesis.

Synthetic Methodologies and Experimental Protocols

Several variations of the Hantzsch synthesis have been developed to improve efficiency, yield, and environmental friendliness. This section details the protocols for classical, microwave-assisted, and one-pot multi-component syntheses.

Protocol 1: Classical Synthesis of 2-Amino-4-phenylthiazole

This protocol is a standard procedure for the synthesis of 2-amino-4-phenylthiazole from 2-bromoacetophenone and thiourea.[1][5]

Materials:

-

2-Bromoacetophenone

-

Thiourea

-

Methanol

-

5% Sodium Carbonate (Na₂CO₃) solution

-

Deionized water

Equipment:

-

20 mL scintillation vial or round-bottom flask

-

Magnetic stir bar and hot plate with stirring function

-

Reflux condenser (if applicable)

-

100 mL beaker

-

Buchner funnel and vacuum flask

-

Filter paper

-

Watch glass

Procedure:

-

In a 20 mL scintillation vial, combine 2-bromoacetophenone (5.0 mmol, 1.0 g) and thiourea (7.5 mmol, 0.57 g).[1]

-

Add methanol (5 mL) and a magnetic stir bar.[1]

-

Heat the mixture with stirring on a hot plate to a gentle reflux (approximately 65-70°C) for 30-60 minutes.[1]

-

Remove the reaction from the heat and allow the solution to cool to room temperature.[1]

-

Pour the reaction contents into a 100 mL beaker containing 20 mL of 5% Na₂CO₃ solution and swirl to mix thoroughly. A precipitate should form.[1][5]

-

Collect the solid product by vacuum filtration using a Buchner funnel.[1]

-

Wash the filter cake with cold deionized water to remove any remaining salts.[1]

-

Spread the collected solid on a watch glass and allow it to air dry completely.[1]

Protocol 2: Microwave-Assisted Synthesis of 4-Phenylthiazole Derivatives

Microwave irradiation has emerged as a powerful tool to accelerate organic reactions, often leading to shorter reaction times and higher yields.[6]

Materials:

-

α-Haloketone (e.g., 2-bromoacetophenone)

-

Thiourea or substituted thioamide

-

Suitable solvent (e.g., methanol, ethanol)

Equipment:

-

Microwave reaction vessel

-

Microwave reactor

Procedure:

-

Combine the α-haloketone (1 mmol) and the appropriate thiourea or thioamide (1.1-1.5 mmol) in a microwave reaction vessel.[1]

-

Add a suitable solvent (e.g., methanol, ethanol).[1]

-

Seal the vessel and place it in the microwave reactor.

-

Heat the reaction mixture to a target temperature (e.g., 90-120°C) for a specified time (e.g., 10-30 minutes).[1][6]

-

After the reaction is complete, cool the vessel to room temperature.

-

Isolate the product using the work-up and purification procedures described in Protocol 1.[1]

Protocol 3: One-Pot, Multi-Component Synthesis

One-pot, multi-component reactions are highly efficient as they allow for the synthesis of complex molecules in a single step, reducing waste and saving time.[1][7]

Materials:

-

α-Haloketone

-

Thioamide

-

Aldehyde

-

Catalyst (e.g., silica-supported tungstosilisic acid)[7]

-

Solvent (e.g., 1-butanol)[7]

Procedure:

-

In a round-bottom flask, combine the 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one (1 mmol), thiourea (1 mmol), a substituted benzaldehyde (1 mmol), and a catalytic amount of silica-supported tungstosilisic acid.[7]

-

Add a suitable solvent such as 1-butanol.[7]

-

Reflux the reaction mixture for the required time, monitoring progress by TLC.

-

Upon completion, cool the reaction mixture and filter to recover the catalyst.[7]

-

The filtrate is then typically poured over crushed ice to precipitate the product.

-

The solid product is collected by filtration, washed, and dried.

Quantitative Data on the Synthesis of 4-Phenylthiazole Derivatives

The efficiency of the synthesis of 4-phenylthiazole derivatives can vary significantly depending on the chosen methodology and the specific substrates used. The following tables summarize key quantitative data from various synthetic approaches.

Table 1: Comparison of Conventional Heating vs. Microwave-Assisted Synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines [6]

| Compound | Conventional Method (Yield %) | Microwave Method (Yield %) |

| 6a | 75 | 95 |

| 6b | 72 | 92 |

| 6c | 70 | 90 |

| 6d | 68 | 88 |

| 6e | 78 | 96 |

Conventional Method Conditions: Methanol, reflux, 8 hours. Microwave Method Conditions: Methanol, 90°C, 30 minutes.

Table 2: Synthesis of Substituted 2-Amino-4-phenylthiazole Derivatives using a Copper Silicate Catalyst [8]

| Entry | Substituent on Phenacyl Bromide | Time (h) | Yield (%) | Melting Point (°C) |

| 1 | H | 0.5 | 96 | 151-153 |

| 2 | 4-Br | 0.5 | 95 | 178-180 |

| 3 | 4-Cl | 0.5 | 94 | 190-192 |

| 4 | 4-NO₂ | 1.0 | 90 | 240-242 |

| 5 | 4-CH₃ | 0.5 | 92 | 185-187 |

| 6 | 4-OCH₃ | 0.5 | 93 | 175-177 |

Reaction Conditions: Phenacyl bromide (1 mmol), thiourea (1.2 mmol), copper silicate (10 mol%), ethanol (5 mL), 78°C.

Table 3: One-Pot Synthesis of Hantzsch Thiazole Derivatives Using Silica Supported Tungstosilisic Acid [7]

| Compound | R (Substituent on Benzaldehyde) | Yield (%) - Conventional | Yield (%) - Ultrasonic |

| 4a | H | 85 | 90 |

| 4b | 4-CH₃ | 82 | 88 |

| 4c | 4-OCH₃ | 84 | 89 |

| 4d | 4-Cl | 80 | 86 |

| 4e | 4-Br | 79 | 85 |

| 4f | 4-F | 81 | 87 |

| 4g | 4-NO₂ | 83 | 88 |

Conventional heating was performed in 1-butanol at reflux. Ultrasonic irradiation was performed at 50°C.

Biological Activities and Signaling Pathways

While a detailed exploration of the signaling pathways for all 4-phenylthiazole derivatives is beyond the scope of this guide, it is pertinent to mention that these compounds are known to interact with various biological targets. For instance, certain 4-phenylthiazole analogs have been identified as dual inhibitors of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH), suggesting their potential in pain and inflammation management.[3] The development of such multi-target ligands is a growing area of interest in drug discovery. Further research is often directed at elucidating the precise mechanisms and signaling cascades affected by these compounds to optimize their therapeutic potential.

Conclusion

The synthesis of 4-phenylthiazole derivatives is a well-established field with the Hantzsch synthesis remaining a central and highly adaptable method. Modern advancements, including microwave-assisted reactions and one-pot multi-component strategies, have significantly improved the efficiency and environmental footprint of these syntheses. This guide provides researchers and drug development professionals with a foundational understanding and practical protocols for the preparation of these medicinally important heterocyclic compounds. The provided quantitative data and workflows are intended to facilitate the selection of the most appropriate synthetic strategy for the efficient production of 4-phenylthiazole derivatives for further investigation and development.

References

- 1. benchchem.com [benchchem.com]

- 2. jchemrev.com [jchemrev.com]

- 3. Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent Development in the Synthesis of Thiazoles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chemhelpasap.com [chemhelpasap.com]

- 6. Microwave-assisted Hantzsch thiazole synthesis of N-phenyl-4-(6-phenylimidazo[2,1-b]thiazol-5-yl)thiazol-2-amines from the reaction of 2-chloro-1-(6-phenylimidazo[2,1-b]thiazol-5-yl)ethanones and thioureas - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. nanobioletters.com [nanobioletters.com]

Methodological & Application

Application Notes & Protocols: Synthesis and Evaluation of Novel Thiazole-Based Anticancer Agents

Topic: Synthesis of Novel Anticancer Agents from Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate

Audience: Researchers, scientists, and drug development professionals.

Introduction

Thiazole and its derivatives represent a critical scaffold in medicinal chemistry, demonstrating a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] Several thiazole-containing drugs, such as Dasatinib and Ixazomib, have been approved for clinical use in cancer therapy, highlighting the therapeutic potential of this heterocyclic moiety.[3] The thiazole ring is a versatile building block for designing agents that can interact with various biological targets, including protein kinases like PI3K, Akt, and EGFR, as well as inhibit processes like tubulin polymerization.[1][4][5][6]

This document provides detailed protocols for the synthesis of a novel series of anticancer agents starting from this compound. It outlines the conversion of this starting material into key intermediates and subsequent derivatization to produce a library of compounds. Furthermore, it includes a standard protocol for evaluating the in vitro cytotoxic activity of these synthesized agents against various cancer cell lines.

Synthetic Workflow and Protocols

The overall synthetic strategy involves a two-step process: (1) Hydrolysis of the starting ethyl ester to its corresponding carboxylic acid, a key intermediate for further diversification. (2) Amide coupling of the carboxylic acid with a selection of primary or secondary amines to generate the final target compounds.

References

- 1. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and Biological Evaluation of Thiazole-Based Derivatives with Potential against Breast Cancer and Antimicrobial Agents [mdpi.com]

- 3. Thiazole derivatives in cancer therapy: mechanistic insights, bioactivity, and future perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Design, synthesis, and biological evaluation of novel thiazole derivatives as PI3K/mTOR dual inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Thiazole in the targeted anticancer drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the Synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate Derivatives

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed laboratory protocol for the synthesis of Ethyl 4-(4-bromophenyl)thiazole-2-carboxylate, a heterocyclic compound of significant interest in medicinal chemistry. Thiazole derivatives are integral scaffolds in numerous pharmaceuticals, exhibiting a wide range of biological activities. The described methodology is based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding reaction between an α-haloketone and a thioamide.[1][2][3]

Physicochemical and Quantitative Data

The following table summarizes key quantitative data for the primary reactants and the final product. This information is crucial for calculating molar equivalents, monitoring reaction progress, and verifying the product's identity.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Physical Form | Melting Point (°C) | CAS Number |

| 4'-Bromoacetophenone | C₈H₇BrO | 199.04 | Solid | 49-51 | 99-90-1 |

| 2-Bromo-1-(4-bromophenyl)ethanone | C₈H₆Br₂O | 277.94 | Solid | 108-110 | 6314-30-3 |

| Ethyl Thiooxamate | C₄H₇NO₂S | 133.17 | Yellow Solid | 61-65 | 16982-21-1 |

| This compound | C₁₂H₁₀BrNO₂S | 312.18 | Solid | Not specified | 53101-02-3 |

Experimental Protocols

This synthesis is a two-step process: (1) the α-bromination of 4'-bromoacetophenone to yield the key intermediate, 2-bromo-1-(4-bromophenyl)ethanone, and (2) the Hantzsch cyclocondensation reaction to form the final thiazole derivative.

Part 1: Synthesis of 2-Bromo-1-(4-bromophenyl)ethanone (α-Haloketone Intermediate)

This procedure is adapted from established methods for the α-bromination of acetophenone derivatives.[4]

Materials and Reagents:

-

4'-Bromoacetophenone

-

Pyridine hydrobromide perbromide (PBPB)

-

Glacial Acetic Acid

-

Ethyl acetate

-

Saturated sodium carbonate solution

-

Saturated saline solution (brine)

-

Anhydrous sodium sulfate

-

Petroleum ether

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Magnetic stirrer and hotplate

-

Separatory funnel

-

Rotary evaporator

-

Beakers, graduated cylinders, and other standard laboratory glassware

-

Thin Layer Chromatography (TLC) apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine 4'-bromoacetophenone (e.g., 5.0 mmol, 1.0 g) and glacial acetic acid (20 mL).

-

Addition of Brominating Agent: To the stirred solution, add pyridine hydrobromide perbromide (5.5 mmol, 1.76 g) in one portion.

-

Reaction: Heat the reaction mixture to 80-90°C. Monitor the reaction progress by TLC (e.g., using a 5:1 petroleum ether:ethyl acetate eluent) until the starting material is consumed (typically 2-4 hours).

-

Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Pour the contents into a beaker containing 50 mL of an ice-water slurry.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (2 x 25 mL).

-